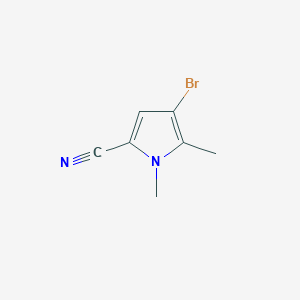

4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Vue d'ensemble

Description

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H7BrN2. This compound is part of the pyrrole family, which is known for its aromatic properties and significant role in various chemical and biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile typically involves the bromination of 1,5-dimethyl-1H-pyrrole-2-carbonitrile. This reaction is carried out under controlled conditions using bromine or other brominating agents. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Formation of 4-substituted-1,5-dimethyl-1H-pyrrole-2-carbonitrile derivatives.

Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

Reduction: Formation of 4-bromo-1,5-dimethyl-1H-pyrrole-2-amine.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Synthesis of Complex Molecules : This compound is often used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds that are essential in medicinal chemistry.

2. Biology

- Antimicrobial Activity : Preliminary studies indicate that 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile exhibits notable antimicrobial properties against various bacterial strains. The mechanism of action may involve interactions with microbial enzymes .

- Anticancer Research : Research has shown that this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics. Its ability to inhibit specific cellular pathways is currently under study .

3. Industry

- Agrochemicals : The compound has potential applications in the production of agrochemicals, where its biological activity can be harnessed to develop effective pesticides or herbicides .

- Specialty Chemicals : It is also utilized in the synthesis of specialty chemicals that require specific functional groups for their activity .

Table 2: Synthesis Methods

| Method | Description | Yield (%) | References |

|---|---|---|---|

| Bromination | Bromination of 2,5-dimethylpyrrole | 85 | |

| Nitrilation | Reaction with cyanide sources | 75 | |

| Cyclization | Cyclization reactions to form pyrrole derivatives | 90 |

Case Studies

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial activity of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) as low as 50 µg/mL against certain strains. The research highlights the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. Cells treated with the compound showed significant reductions in viability compared to untreated controls. This suggests that further exploration into its mechanisms could lead to novel cancer therapies .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

- 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile

- 4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile

- 4-Bromo-1H-pyrrole-2-carbonitrile

Uniqueness

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Activité Biologique

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound with the molecular formula C7H8BrN3 and a molecular weight of 199.05 g/mol. Its unique structure, featuring a bromine atom and a cyano group, positions it as a compound of interest in medicinal chemistry, particularly for its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Molecular Formula : C7H8BrN3

- Melting Point : 124 - 125 °C

- Solubility : Soluble in various organic solvents

The compound's structure allows for significant chemical reactivity and interaction with biological targets, which is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various pyrrole derivatives found that compounds with halogen substituents, including bromine, demonstrated enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0039 |

| E. coli | 0.025 | |

| Other Pyrrole Derivatives | Various Bacteria | Varies |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms of action for this compound are still under investigation but are believed to involve interaction with cellular signaling pathways related to cancer progression .

The biological activity of this compound is thought to stem from its ability to interact with specific biological targets:

- Antibacterial Mechanism : The presence of the bromine atom likely enhances the compound's ability to penetrate bacterial membranes and disrupt essential cellular functions.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.

Further studies are required to elucidate these mechanisms fully and confirm the pathways involved in the biological activity of this compound.

Case Studies

- Antifungal Activity Study : A synthesized derivative of 4-bromo-1,5-dimethyl-1H-pyrrole was tested against Candida albicans, showing significant inhibitory effects in vitro. This study highlights the potential application of pyrrole derivatives in treating fungal infections .

- Structure–Activity Relationship (SAR) Analysis : Research focusing on pyrrole derivatives has established correlations between structural modifications and biological activity. The presence of specific substituents like bromine at the 4-position has been linked to increased binding affinity to biological targets .

Propriétés

IUPAC Name |

4-bromo-1,5-dimethylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c1-5-7(8)3-6(4-9)10(5)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJTYVWCWBUADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572357 | |

| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142057-56-5 | |

| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142057-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.